

Physical and chemical properties of 3-Chloro-2-hydrazinopyridine

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Compound of Interest

Compound Name: 3-Chloro-2-hydrazinopyridine

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An In-depth Technical Guide to 3-Chloro-2-hydrazinopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **3-Chloro-2-hydrazinopyridine** (CAS No. 22841-92-5). It includes detailed experimental protocols, reactivity information, and safety guidelines, intended to support research and development activities in the fields of medicinal chemistry, agrochemicals, and material science.

Core Physical and Chemical Properties

3-Chloro-2-hydrazinopyridine is an off-white to pale yellow crystalline solid.^{[1][2][3]} Its structural and physicochemical properties make it a valuable intermediate in organic synthesis.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₆ ClN ₃	[2][4][5][6]
Molecular Weight	143.57 g/mol	[4][5][6]
Melting Point	160-168 °C	[2]
165-167 °C	[4][7]	
163.5-164.9 °C	[8]	
180-185 °C (decomposes)	[3]	
Boiling Point	276.6 ± 25.0 °C at 760 mmHg	[4]
Density	1.4 ± 0.1 g/cm ³	[4]
1.38 g/cm ³ (estimated)	[3]	
Appearance	Off-white crystalline solid	[2]
White to light yellow solid or powder	[1]	
Off-white to pale yellow crystalline powder	[3]	
Solubility	Slightly soluble in water; Soluble in organic solvents like ethanol, DMSO, and dichloromethane.[1][3]	
Flash Point	121.1 ± 23.2 °C	[4]
Vapour Pressure	0.0 ± 0.6 mmHg at 25 °C	[4]
LogP	0.66	[4]

Chemical Structure and Reactivity

The molecule consists of a pyridine ring with a chlorine atom at the 3-position and a hydrazine group at the 2-position.[6] This specific arrangement of functional groups dictates its chemical behavior and makes it a versatile synthetic intermediate.[2][6]

The reactivity of **3-Chloro-2-hydrazinopyridine** is characterized by:

- **Nucleophilic Substitution:** The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. For instance, it can react with alkoxides to form ether derivatives.^[1] The electron-withdrawing effect of the pyridine ring nitrogen enhances the polarity of the carbon-chlorine bond, facilitating attack by nucleophiles.^[1]
- **Hydrazine Group Reactivity:** The hydrazine group is both nucleophilic and reductive.^[1] It readily undergoes condensation reactions with aldehydes and ketones to form hydrazone derivatives, a reaction widely used in medicinal chemistry to generate compounds with diverse biological activities.^{[1][2]}
- **Coordination Chemistry:** The nitrogen atoms in the pyridine ring and the hydrazine group can act as ligands, allowing the molecule to coordinate with metal ions to form complexes. This property suggests potential applications in catalysis and materials science.^[1]

Caption: Key reaction pathways for **3-Chloro-2-hydrazinopyridine**.

Experimental Protocols: Synthesis

The most common and high-yield method for synthesizing **3-Chloro-2-hydrazinopyridine** is through the nucleophilic aromatic substitution of 2,3-dichloropyridine with hydrazine hydrate.^[6]^[9]

General Synthesis Protocol from 2,3-Dichloropyridine

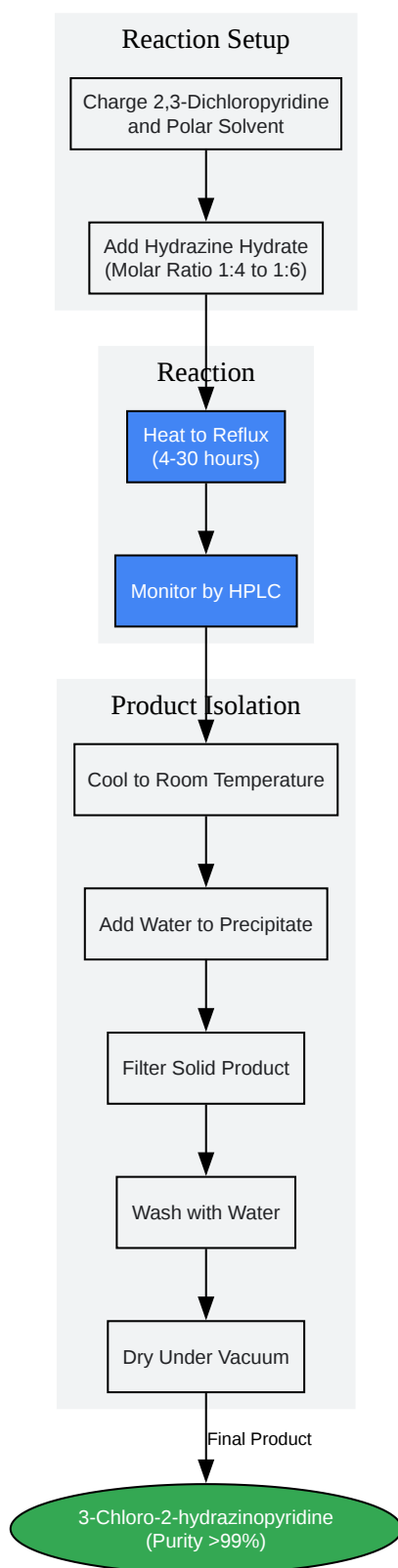
This protocol is a generalized procedure based on several cited methods.^{[8][9][10][11]}

Materials:

- 2,3-Dichloropyridine
- Hydrazine hydrate (≥80%)
- Polar solvent (e.g., ethanol, methanol, DMF, DMAc, or THF)^[9]
- Deionized water

Procedure:

- In a suitable reaction vessel (e.g., a four-necked flask), charge 2,3-dichloropyridine and the chosen polar solvent.
- Add hydrazine hydrate to the mixture. The molar ratio of 2,3-dichloropyridine to hydrazine hydrate is crucial, with ratios from 1:4 to 1:6 often used to drive the reaction to completion.^[6]^[9] The addition may be done dropwise, and an exotherm may be observed.^[8]
- Heat the reaction mixture to reflux. The reaction time typically ranges from 4 to 30 hours, depending on the solvent and specific conditions.^[8]^[9]^[10]^[12] The reaction progress can be monitored by HPLC.^[8]^[9]
- After the reaction is complete, cool the mixture to room temperature (e.g., 25-30 °C).^[8]^[9]
- Water is often added during the cooling process to precipitate the product.^[8]
- Collect the resulting solid product by suction filtration.
- Wash the filtered solid with water to remove any remaining impurities.
- Dry the product under vacuum at an elevated temperature (e.g., 60 °C) until a constant weight is obtained.^[8] This procedure can yield the product in high purity (≥99%) and with yields ranging from 95% to 99%.^[9]



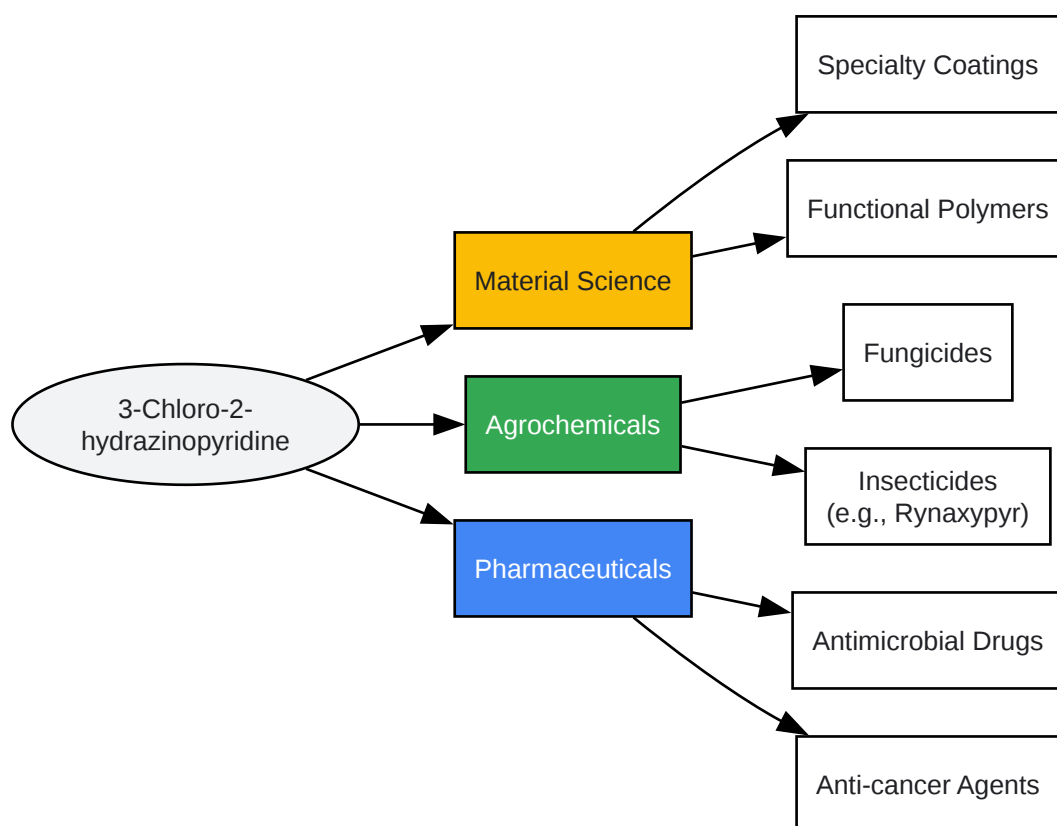
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Caption: Workflow for the synthesis of **3-Chloro-2-hydrazinopyridine**.

Applications

3-Chloro-2-hydrazinopyridine is a crucial building block in various sectors due to its versatile reactivity.^[2]

- **Pharmaceuticals:** It serves as a key intermediate in the synthesis of novel therapeutic agents.^{[1][2]} Its derivatives have been investigated for a range of biological activities, including as potential anti-cancer, antibacterial, and antiviral drugs.^{[1][2]} The ability to form hydrazone derivatives is particularly important in medicinal chemistry for creating compounds with diverse pharmacological profiles.^[2]
- **Agrochemicals:** The compound is an important intermediate for new ryanodine receptor insecticides, such as Chlorantraniliprole and Cyantraniliprole.^{[10][12]} It is also used in the formulation of other pesticides and herbicides to enhance crop protection.^{[1][2]} Derivatives have shown significant fungicidal properties against various plant pathogens.^{[6][11]}
- **Material Science:** It is explored for its potential in developing novel functional materials, such as polymers and coatings, by incorporating it into larger molecular structures to impart specific optical or electrical properties.^{[1][2]}



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Caption: Major application areas of **3-Chloro-2-hydrazinopyridine**.

Safety and Handling

3-Chloro-2-hydrazinopyridine is classified as a hazardous substance and requires careful handling to avoid exposure.

Hazard Identification:

- Acute Toxicity: Harmful if swallowed and fatal if inhaled.[5][13]
- Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[13][14]
- Respiratory Irritation: May cause respiratory irritation.[13][14]
- Organ Toxicity: Causes damage to organs through prolonged or repeated exposure.[5]

Handling and Storage:

- Handling: Use only in a well-ventilated area or under a chemical fume hood.[4][14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[4][13][14] Avoid breathing dust and prevent contact with skin and eyes.[14][15] Do not eat, drink, or smoke when using this product.[13][14]
- Storage: Store in a cool, dry, and well-ventilated place, away from heat, flames, and sparks.[1][4] Keep containers tightly closed.[13][15] Store isolated from incompatible materials such as oxidizing agents and acids.[1][4] Recommended storage temperature is between 0-8 °C.[2]

First Aid Measures:

- Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[13][15]
- Skin Contact: Flush skin with plenty of running water and soap.[14] Remove contaminated clothing and wash it before reuse.[13] Seek medical attention if irritation occurs.[14]
- Eye Contact: Rinse cautiously with water for several minutes.[13][14] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[13][15]
- Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][13][15]

Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable national and regional regulations.[4][13]

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